2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is a complex organic compound that features a benzimidazole ring substituted with a methyl group and an aniline moiety attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline typically involves multi-step organic reactions. One common approach is:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the methylated benzimidazole with 3-pyridinylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole N-oxide, while reduction could produce a fully reduced benzimidazole derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, benzimidazole derivatives are known for their antimicrobial and anticancer properties, so this compound might exhibit similar activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.
Wirkmechanismus
The mechanism of action of 2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline would depend on its specific application. For example, if used as a drug, it might interact with a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methyl-1H-benzimidazol-2-yl)aniline: Lacks the pyridine moiety, which might affect its biological activity and chemical reactivity.
N-(3-pyridinylmethyl)aniline: Lacks the benzimidazole ring, which could influence its stability and interactions with biological targets.
2-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline: Lacks the methyl group, which might alter its physical properties and reactivity.
Uniqueness
2-(4-methyl-1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is unique due to the presence of both a methylated benzimidazole ring and a pyridine moiety. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H18N4 |
---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-(4-methyl-1H-benzimidazol-2-yl)-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C20H18N4/c1-14-6-4-10-18-19(14)24-20(23-18)16-8-2-3-9-17(16)22-13-15-7-5-11-21-12-15/h2-12,22H,13H2,1H3,(H,23,24) |
InChI-Schlüssel |
LQGOPMJQGAZSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3NCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.